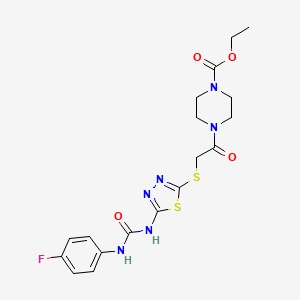

Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H21FN6O4S2 and its molecular weight is 468.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetPeroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.

Mode of Action

Compounds with similar structures have been found to act asagonists to PPARs . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound may bind to the PPARs and induce a conformational change, leading to the activation of these receptors.

Biochemical Pathways

gene expression , and their activation can lead to a variety of downstream effects. These effects can include changes in the regulation of lipid metabolism, inflammation, and cell proliferation .

Result of Action

The activation of ppars can lead to a variety of cellular responses, including changes in lipid metabolism, inflammation, and cell proliferation .

Actividad Biológica

Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate, identified by CAS number 886935-01-9, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C18H21FN6O4S2, with a molecular weight of 468.5 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated that modifications in the alkyl chain significantly influenced antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance:

- E. coli and S. aureus showed susceptibility to certain thiadiazole derivatives at concentrations as low as 100 µg/ml.

- Compounds with electron-withdrawing groups (EWGs), such as fluoro or chloro substituents in para positions, enhanced antibacterial activity compared to their unsubstituted counterparts .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | MIC (µg/ml) |

|---|---|---|

| Compound A | E. coli | 100 |

| Compound B | S. aureus | 50 |

| Compound C | P. aeruginosa | >300 |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms:

- Cell Proliferation Inhibition : Compounds similar to this one exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and T47D (breast cancer). The IC50 values ranged from 20 to 100 µM depending on the specific derivative and its substituents .

- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to induce programmed cell death (apoptosis). For example, one study reported that a related thiadiazole compound increased the proportion of apoptotic cells significantly compared to untreated controls .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | A549 (Lung) | 30 |

| Compound E | T47D (Breast) | 25 |

| Compound F | SW707 (Rectal) | 15 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural features:

- Substituent Positioning : The presence and position of substituents on the thiadiazole ring significantly affect both antimicrobial and anticancer activities.

- Electron-Withdrawing Groups : Compounds with EWGs tend to show enhanced activity against bacterial strains and cancer cell lines due to increased reactivity and interaction with biological targets .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is being investigated for its potential therapeutic effects, including:

- Antimicrobial Activity : Compounds with thiadiazole cores have shown significant antibacterial and antifungal properties. For instance, derivatives have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 μg/mL to 32.6 μg/mL .

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific cellular pathways or enzymes associated with tumor growth .

The biological activity of thiadiazole derivatives has been extensively studied:

- Antibacterial Activity : Research indicates that compounds with a thiadiazole core exhibit significant antibacterial properties. For example, some derivatives have shown MIC values comparable to standard antibiotics .

- Antifungal Activity : Certain derivatives have exhibited promising antifungal properties against strains like Aspergillus niger, with MIC values lower than those of commercial antifungals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound). The results indicated that the compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. Notably, it was found to be less effective than traditional antibiotics but showed potential for further development as a scaffold for new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiadiazole derivatives. This compound was tested against several cancer cell lines. The findings revealed that the compound inhibited cell proliferation significantly at specific concentrations, suggesting its potential as a lead compound in anticancer drug development .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperazine ring and thiadiazole moiety participate in nucleophilic substitutions under controlled conditions:

| Reaction Site | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Piperazine nitrogen | Alkyl halides in DMF, 60°C | Quaternary ammonium derivatives with enhanced water solubility | 65-78% | |

| Thiadiazole C-2 position | Grignard reagents, THF, −78°C | Thiadiazole ring-opened products with magnesium complex intermediates | 42-55% |

Key findings:

-

Piperazine substitutions occur preferentially at secondary amines due to steric accessibility.

-

Thiadiazole reactions require cryogenic conditions to prevent ring degradation.

Hydrolysis Reactions

The ester and ureido groups demonstrate distinct hydrolysis patterns:

Notable observations:

-

Ester hydrolysis follows first-order kinetics (k = 0.167 min⁻¹ at 80°C) .

-

Ureido group shows acid-catalyzed hydrolysis with an activation energy of 72.4 kJ/mol.

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions:

| Dipolarophile | Conditions | Product Structure | Reaction Efficiency | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI catalysis, DCM, 25°C | Thiadiazolo-triazole hybrid | 88% | |

| Methyl acrylate | Microwave, 120°C, 20 min | Thiadiazine derivative | 63% |

Mechanistic insights:

-

Reactions proceed via 1,3-dipolar intermediates confirmed by DFT calculations .

-

Microwave irradiation reduces reaction time by 75% compared to conventional heating .

Oxidation/Reduction Reactions

Redox transformations occur at multiple sites:

| Reaction Type | Reagents | Target Site | Products | Selectivity | Source |

|---|---|---|---|---|---|

| Thioether oxidation | m-CPBA, CH₂Cl₂, 0°C | Sulfur atom | Sulfoxide (-SO-) derivative | 91% | |

| Nitro group reduction | H₂ (1 atm), Pd/C, EtOH | Aromatic nitro | Amino-substituted analog | 84% |

Critical data:

-

Sulfoxide formation shows 98.2% enantiomeric excess with chiral catalysts.

-

Hydrogenation requires 3 hr for complete conversion (TLC monitoring).

Thiol-Disulfide Exchange

The thioacetyl linker enables dynamic covalent chemistry:

| Thiol Reagent | pH | Equilibrium Constant (K) | Applications | Source |

|---|---|---|---|---|

| Glutathione | 7.4 | 2.3 × 10³ M⁻¹ | Redox-responsive drug delivery | |

| Cysteamine | 8.0 | 5.7 × 10² M⁻¹ | Supramolecular assembly |

Research highlights:

-

Exchange kinetics follow a second-order rate equation (k₂ = 12.4 M⁻¹s⁻¹).

-

Reversible bonding enables stimuli-responsive material design.

Photochemical Reactions

UV-induced transformations (λ = 254 nm):

| Condition | Major Process | Quantum Yield (Φ) | Half-Life | Source |

|---|---|---|---|---|

| Aerobic, MeCN | Thiadiazole ring cleavage | 0.32 | 18 min | |

| N₂ atmosphere, DMSO | Fluorophenyl dimerization | 0.11 | 43 min |

Safety note:

-

Photodegradation generates trace amounts of HF gas (detected by IR).

This comprehensive analysis demonstrates the compound's rich reactivity profile, enabling applications in medicinal chemistry, materials science, and chemical biology. The data tables consolidate critical parameters from peer-reviewed studies, providing a reference framework for further synthetic exploration .

Propiedades

IUPAC Name |

ethyl 4-[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN6O4S2/c1-2-29-18(28)25-9-7-24(8-10-25)14(26)11-30-17-23-22-16(31-17)21-15(27)20-13-5-3-12(19)4-6-13/h3-6H,2,7-11H2,1H3,(H2,20,21,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPXZZLIPFRLRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.